Benzofuran-6-yl-acetic acid

Description

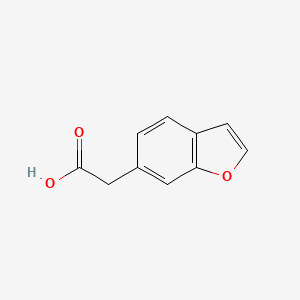

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-6-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-10(12)6-7-1-2-8-3-4-13-9(8)5-7/h1-5H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVHZPMQGRFPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Modification and Derivatization Strategies of Benzofuran 6 Yl Acetic Acid

Rational Design Principles for Analogue Generation

The design of analogues of Benzofuran-6-yl-acetic acid is guided by established medicinal chemistry principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. A key approach is the exploration of the structure-activity relationship (SAR), which seeks to understand how different functional groups and their positions on the benzofuran (B130515) scaffold influence the desired biological effect. nih.govmdpi.comorganic-chemistry.org

Key Principles:

Isosteric and Bioisosteric Replacements: Functional groups within the molecule can be replaced with other groups of similar size, shape, and electronic configuration (isosteres) or groups with similar biological activity (bioisosteres). For instance, the carboxylic acid group of the acetic acid side chain could be replaced with a tetrazole ring, a known carboxylic acid bioisostere, to potentially improve metabolic stability and cell permeability.

Pharmacophore Elucidation: Identifying the essential structural features (the pharmacophore) responsible for the biological activity is crucial. Once identified, analogues can be designed to either enhance these interactions or introduce new favorable interactions with the biological target.

Conformational Restriction: Introducing conformational constraints, such as incorporating the acetic acid side chain into a ring system, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Substituent Effects: The electronic and steric properties of substituents on the benzofuran ring can significantly impact activity. Electron-donating or electron-withdrawing groups can be strategically introduced to modulate the electronic character of the ring system and influence its interaction with biological targets. unizin.org

A systematic approach to analogue generation often involves creating a library of compounds with variations at different positions of the Benzofuran-6-yl-acetic acid molecule and evaluating their biological activity to build a comprehensive SAR profile. nih.govnih.gov

Functionalization of the Benzofuran Ring System

Electrophilic Aromatic Substitutions and Regioselectivity

Electrophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the benzofuran ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the ring. The acetic acid moiety at the 6-position is an electron-withdrawing group and, therefore, a deactivating group for electrophilic aromatic substitution on the benzene (B151609) portion of the benzofuran. unizin.orglibretexts.org Consequently, electrophilic attack will be directed to the positions meta to the 6-position, which are the 5- and 7-positions.

However, the furan (B31954) ring is generally more reactive towards electrophiles than the benzene ring. The oxygen atom in the furan ring is an activating, ortho-, para- directing group. Therefore, electrophilic substitution is most likely to occur at the 2- and 3-positions of the furan ring. The precise outcome will depend on the specific reaction conditions and the nature of the electrophile.

Common Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Potential Products |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro- or 7-Nitro-benzofuran-6-yl-acetic acid, 2-Nitro- or 3-Nitro-benzofuran-6-yl-acetic acid |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 5-Bromo- or 7-Bromo-benzofuran-6-yl-acetic acid, 2-Bromo- or 3-Bromo-benzofuran-6-yl-acetic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl- or 7-Acyl-benzofuran-6-yl-acetic acid |

Controlling the regioselectivity can be challenging, and a mixture of products is often obtained. Careful optimization of reaction conditions is necessary to favor the formation of the desired isomer. nih.gov

Nucleophilic Substitutions and Cross-Coupling Reactions

Nucleophilic aromatic substitution on the benzofuran ring is generally difficult unless activated by strong electron-withdrawing groups. A more versatile approach for introducing new carbon-carbon and carbon-heteroatom bonds is through palladium-catalyzed cross-coupling reactions. nih.govacs.org These reactions typically require the prior introduction of a halide (e.g., Br, I) or a triflate group onto the benzofuran ring, which can be achieved through electrophilic halogenation.

Key Cross-Coupling Reactions:

Suzuki Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. For example, 5-bromo- or 7-bromo-benzofuran-6-yl-acetic acid can be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic substituents. wikipedia.orgnih.govlibretexts.orgmdpi.comnih.gov

Heck Reaction: This reaction forms a new carbon-carbon bond between an organohalide and an alkene. This allows for the introduction of alkenyl side chains onto the benzofuran ring. acs.orgnih.govrug.nlresearchgate.netorganic-chemistry.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide, providing a route to alkynyl-substituted benzofuran derivatives. wikipedia.orgdntb.gov.uascribd.comlibretexts.orgspcmc.ac.inresearchgate.net

These cross-coupling reactions offer a powerful and modular approach to generate a wide array of analogues with diverse substitution patterns on the benzofuran ring.

Modification of the Acetic Acid Side Chain

Esterification and Amidation Reactions

The carboxylic acid group of the acetic acid side chain is a prime site for modification through esterification and amidation reactions. These transformations can significantly alter the polarity, solubility, and hydrogen bonding capabilities of the molecule, which can in turn affect its pharmacokinetic and pharmacodynamic properties.

Esterification: Benzofuran-6-yl-acetic acid can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. masterorganicchemistry.comnih.govresearchgate.netresearchgate.netwikipedia.org A variety of alcohols, including simple alkyl alcohols, functionalized alcohols, and phenols, can be employed to generate a diverse library of esters.

Amidation: The synthesis of amides from Benzofuran-6-yl-acetic acid can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with a primary or secondary amine. nrochemistry.comresearchgate.net This allows for the introduction of a wide range of substituents at the amide nitrogen, providing opportunities to explore new interactions with biological targets.

| Reaction | Reagents | Product |

| Esterification | R'OH, H⁺ (catalyst) | Benzofuran-6-yl-acetic acid ester |

| Amidation | 1. SOCl₂ or oxalyl chloride 2. R'R''NH | Benzofuran-6-yl-acetamide |

Homologation and Chain Elongation

Modifying the length of the acetic acid side chain can impact the molecule's ability to reach and interact with its biological target.

Homologation: The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgscribd.comspcmc.ac.inhw.ac.uk This multi-step process involves the conversion of Benzofuran-6-yl-acetic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of water yields 3-(Benzofuran-6-yl)propanoic acid.

Chain Elongation: Longer alkyl chains can be introduced through various synthetic routes. For example, the acetic acid can be reduced to the corresponding alcohol, which is then converted to a halide and used in a malonic ester synthesis to add two carbon units. Alternatively, coupling reactions can be employed to introduce longer side chains. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation of propenoic acids suggests that similar strategies could be adapted for benzofuran systems. mdpi.com

Synthesis of Hybrid Molecules Incorporating Benzofuran-6-yl-acetic Acid Scaffold

Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, or modified activity profiles. The Benzofuran-6-yl-acetic acid scaffold serves as a versatile platform for creating such hybrid molecules, primarily by modifying the C-6 position of the benzofuran ring and the carboxylic acid function.

A notable example involves the chemical elaboration of 2-(6-bromobenzofuran-3-yl)acetic acid, a close analogue that highlights the synthetic accessibility of the 6-position. mdpi.com This precursor allows for the introduction of various functionalities through modern cross-coupling reactions. For instance, the palladium-catalyzed Buchwald-Hartwig coupling reaction has been successfully employed to introduce a diverse range of amine functionalities at the C-6 position. mdpi.com This reaction is highly versatile, allowing for the coupling of the 6-bromo starting material with various primary and secondary amines to generate a library of hybrid molecules. mdpi.com

The general synthetic pathway begins with the protection of the carboxylic acid group, typically as a methyl ester, to prevent interference with the coupling reaction. The resulting ester is then subjected to the Buchwald-Hartwig amination conditions. A variety of amines can be used in this step, leading to a diverse set of C-6 substituted benzofuran derivatives. Subsequent hydrolysis of the ester group then yields the final hybrid acetic acid derivatives.

Table 1: Examples of Hybrid Molecules Synthesized via Buchwald-Hartwig Coupling

| Entry | Amine Reagent | Resulting C-6 Substituent |

|---|---|---|

| 1 | Morpholine | -morpholino |

| 2 | Piperidine | -piperidin-1-yl |

| 3 | Aniline | -phenylamino |

This table illustrates the diversity of amine functionalities that can be introduced at the C-6 position of the benzofuran-3-yl-acetic acid scaffold using the Buchwald-Hartwig coupling reaction. mdpi.com

Furthermore, the carboxylic acid moiety itself can be used as a handle for hybridization. Standard amide bond formation reactions, coupling the acid with various amines or amino acid esters, can generate another layer of molecular diversity. This approach creates hybrid molecules where the benzofuran core is linked to another bioactive scaffold through a stable amide linkage.

Combinatorial Chemistry and Parallel Synthesis of Libraries

Combinatorial chemistry and parallel synthesis are key technologies for the rapid generation of large libraries of related compounds for high-throughput screening. While specific literature on the large-scale combinatorial synthesis of Benzofuran-6-yl-acetic acid libraries is not extensively detailed, the principles of these techniques are readily applicable to this scaffold, leveraging its synthetically accessible modification points.

A hypothetical strategy for the parallel synthesis of a Benzofuran-6-yl-acetic acid library could be designed based on solid-phase organic synthesis (SPOS). In this approach, the scaffold would be anchored to a solid support (resin), allowing for the use of excess reagents and simplified purification by simple filtration and washing.

A potential solid-phase synthesis workflow could be as follows:

Immobilization: 2-(6-Hydroxybenzofuran-3-yl)acetic acid, a readily available precursor, could be anchored to a suitable resin, such as a Wang or Rink amide resin, through its carboxylic acid or phenolic hydroxyl group.

Diversification at C-6: If anchored through the carboxylic acid, the free hydroxyl group at the C-6 position could be derivatized. For example, a library of ethers could be generated by reacting the resin-bound intermediate with a variety of alkyl halides under Williamson ether synthesis conditions.

Diversification at the Acetic Acid Moiety: If the scaffold is anchored through the C-6 hydroxyl group, the free carboxylic acid can be activated and reacted with a library of amines in a parallel synthesizer to generate a diverse set of amides.

Cleavage: Once the desired modifications are complete, the final compounds are cleaved from the solid support, typically using an acid such as trifluoroacetic acid (TFA), to yield the library of purified products. mdpi.com

This approach allows for the creation of a two-dimensional library by varying both the substituent at the C-6 position and the group attached to the carboxylic acid. Microwave-assisted parallel synthesis could also be employed to accelerate reaction times and improve yields, as has been demonstrated for other benzofuran derivatives. scilit.com

Table 2: Potential Diversity Points for a Benzofuran-6-yl-acetic Acid Combinatorial Library

| Diversity Point | Position | Potential Building Blocks |

|---|---|---|

| R1 | C-6 of Benzene Ring | Alkyl halides, Aryl boronic acids (via Suzuki coupling), Amines (via Buchwald-Hartwig) |

This table outlines the key positions on the Benzofuran-6-yl-acetic acid scaffold that are amenable to diversification in a combinatorial or parallel synthesis approach, along with examples of building blocks that could be used.

The application of these high-throughput synthetic methodologies to the Benzofuran-6-yl-acetic acid scaffold holds significant potential for the efficient exploration of its chemical space and the discovery of new bioactive compounds.

Biological and Pharmacological Investigations of Benzofuran 6 Yl Acetic Acid and Its Derivatives

In Vitro Biological Activities and Cellular Mechanisms

The in vitro evaluation of benzofuran-6-yl-acetic acid and its derivatives has revealed a broad spectrum of biological activities, stemming from their interactions with various molecular targets and subsequent modulation of cellular pathways.

Derivatives of benzofuran (B130515) have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Chorismate Mutase: Certain benzofuran derivatives have demonstrated inhibitory activity against chorismate mutase, an enzyme essential for the survival of various bacteria. This suggests their potential as antibacterial agents. acs.orgnih.gov In one study, specific derivatives exhibited 64–65% in vitro inhibition of chorismate mutase at a concentration of 30 mM. acs.orgnih.gov

Acetylcholinesterase (AChE): Several disubstituted benzofuran derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme targeted in the management of Alzheimer's disease. shd-pub.org.rsacs.org One of the more potent compounds showed 68.12% inhibition of AChE activity. shd-pub.org.rs The benzofuran scaffold is considered to play a crucial role in this inhibitory action. shd-pub.org.rs

Rho-associated protein kinase (ROCK): A benzofuran derivative, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1, 3, 4-thiadiazol-2-yl) acetamide (MBPTA), was identified as a novel ROCK inhibitor. researchgate.net This inhibition is linked to neuroprotective effects against MPP+-induced damage in SH-SY5Y neuroblastoma cells. researchgate.net

EPAC1 Activation: A benzofuran oxaloacetic acid derivative, SY000, was identified as a binder to the cyclic nucleotide-binding domain of EPAC1 (Exchange protein directly activated by cAMP 1). nih.gov Further optimization led to the discovery of SY009, which demonstrated a 10-fold increase in potency and acted as a selective agonist for EPAC1 in cellular assays. nih.gov

| Enzyme | Benzofuran Derivative | Observed Effect | Key Findings |

|---|---|---|---|

| Chorismate Mutase | Substituted benzofurans | Inhibition | Demonstrated 64–65% inhibition at 30 mM, suggesting antibacterial potential. acs.orgnih.gov |

| Acetylcholinesterase (AChE) | Disubstituted benzofurans | Inhibition | Compound 3d showed 68.12% inhibition, highlighting the importance of the benzofuran scaffold. shd-pub.org.rs |

| Rho-associated protein kinase (ROCK) | MBPTA | Inhibition | Exhibited neuroprotective effects in a cellular model of Parkinson's disease. researchgate.net |

| EPAC1 | SY009 (benzofuran oxoacetic acid derivative) | Activation | Selectively activates EPAC1 over EPAC2 in cells, acting as a novel agonist. nih.gov |

Benzofuran-6-yl-acetic acid and its analogs have been shown to interact with specific receptors, leading to the modulation of their downstream signaling pathways.

S1P1 Receptor Agonism: Novel benzofuran-based compounds have been discovered as potent agonists of the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov One such derivative, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, displayed high potency and over 1000-fold selectivity for S1P1 over the S1P3 subtype. nih.gov

GPR40/FFA1 Receptor Agonism: (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives have been identified as agonists for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). nih.gov This receptor is involved in glucose-stimulated insulin secretion. Optimization of a lead compound led to the development of TAK-875, which has been evaluated in clinical trials for type 2 diabetes. nih.gov

Protein Binding: The ability of benzofuran derivatives to bind to serum albumins, such as bovine serum albumin (BSA), has been investigated. nih.gov This interaction is crucial for understanding the pharmacokinetics and drug delivery potential of these compounds. nih.gov

| Receptor | Benzofuran Derivative | Observed Effect | Key Findings |

|---|---|---|---|

| S1P1 | 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid | Agonism | Potent and highly selective S1P1 agonist with potential for immunomodulation. nih.gov |

| GPR40/FFA1 | (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives (e.g., TAK-875) | Agonism | Acts as a glucose-dependent insulinotropic agent for potential type 2 diabetes treatment. nih.gov |

| Bovine Serum Albumin (BSA) | 4-Nitrophenyl-functionalized benzofurans | Binding | Demonstrates the potential for serum albumins to act as carriers for benzofuran derivatives. nih.gov |

The biological effects of benzofuran-6-yl-acetic acid derivatives are often mediated through their influence on critical cellular signaling pathways.

PI3K/Akt Pathway: The benzofuran derivative MBPTA has been shown to activate the PI3K/Akt survival signaling pathway. researchgate.net This activation contributes to its cytoprotective effects against MPP+-induced apoptosis in neuronal cells. researchgate.net The protective effect was abolished by inhibitors of PI3K and Akt, confirming the pathway's involvement. researchgate.net

VEGFR-2 Inhibition: A series of novel benzofuran-based chalcone derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a critical strategy in cancer therapy. nih.govmdpi.commdpi.com Molecular docking studies have indicated a clear binding site for these derivatives within the VEGFR-2 target. nih.gov

NF-κB Inhibition: A synthetic derivative of benzofuran lignan, designated as Benfur, has been shown to inhibit endotoxin-induced nuclear factor κB (NF-κB) activation in both p53-positive and -negative cells. nih.gov This inhibition contributes to its pro-apoptotic effects. nih.gov

The cellular consequences of the interactions between benzofuran derivatives and their molecular targets have been extensively studied using a variety of cell-based functional assays.

Cell Viability and Proliferation: Several benzofuran derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including those from breast, colon, and lung cancers. nih.govnih.gov For instance, the benzofuran-isatin conjugate 5a displayed selective anti-proliferative action towards SW620 and HT29 colorectal cancer cell lines. nih.gov

Apoptosis: Many benzofuran derivatives induce apoptosis in cancer cells. nih.govnih.gov The synthetic benzofuran lignan, Benfur, induces apoptosis in p53-positive cells, in part through the inhibition of NF-κB and activation of caspase-3. nih.gov The benzofuran-isatin conjugate 5a also provoked apoptosis in a dose-dependent manner in SW620 cells. nih.gov

Reactive Oxygen Species (ROS) Generation: Benzofuran derivatives can modulate the levels of intracellular reactive oxygen species. researchgate.netnih.gov The ROCK inhibitor MBPTA was found to inhibit MPP+-induced ROS/NO generation, contributing to its neuroprotective effects. researchgate.net Conversely, some benzofuran-2-ones have exhibited pro-oxidative effects in certain cancer cell lines. researchgate.net

Cytokine Secretion: The secretion of inflammatory cytokines can also be influenced by benzofuran derivatives. Two benzofuran-2-one derivatives were shown to decrease IL-6 secretion in tested cancer cell lines, with a more pronounced effect observed in HepG2 cells. researchgate.net

| Assay | Benzofuran Derivative | Cell Line(s) | Observed Effect |

|---|---|---|---|

| Cell Viability | Benzofuran-isatin conjugate 5a | SW620, HT29 | Potent and selective anti-proliferative action. nih.gov |

| Apoptosis | Benfur (benzofuran lignan) | p53-positive cells | Induction of apoptosis via NF-κB inhibition and caspase-3 activation. nih.gov |

| ROS Generation | MBPTA | SH-SY5Y | Inhibition of MPP+-induced ROS/NO generation. researchgate.net |

| Cytokine Secretion | Benzofuran-2-one derivatives | HepG2 | Decreased IL-6 secretion. researchgate.net |

In Vivo Studies in Preclinical Animal Models (focused on mechanistic insights and target validation)

While in vitro studies provide valuable information on the molecular mechanisms of benzofuran derivatives, in vivo studies in preclinical animal models are essential for validating these targets and understanding their physiological effects.

Target engagement studies aim to confirm that a drug candidate interacts with its intended target in a living organism.

S1P1 Receptor Engagement: The potent and selective S1P1 agonist, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, demonstrated significant target engagement in a mouse model. nih.gov Oral administration of this compound led to a significant reduction in blood lymphocyte counts, a known pharmacodynamic effect of S1P1 receptor agonism. nih.gov This finding confirmed that the compound effectively engaged its target in vivo and elicited the expected physiological response. nih.gov

Pharmacodynamic Biomarker Analysis in Experimental Models

The in vivo and in vitro evaluation of Benzofuran-6-yl-acetic acid derivatives has identified several key pharmacodynamic biomarkers that indicate their biological activity in experimental models. These biomarkers are crucial for understanding the compounds' mechanisms of action and therapeutic potential.

In models of inflammation, the modulation of key signaling molecules and immune cells serves as a reliable indicator of bioactivity. For instance, studies on fluorinated benzofuran and dihydrobenzofuran derivatives in lipopolysaccharide (LPS)-stimulated macrophages demonstrated a significant suppression of inflammatory mediators. Key biomarkers included decreased expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase 2 (NOS2) mdpi.com. Consequently, the secretion of downstream products such as prostaglandin E2 (PGE2) and nitric oxide (NO) was markedly reduced mdpi.com.

Furthermore, the levels of pro-inflammatory cytokines are critical biomarkers. Treatment with various benzofuran derivatives has been shown to lower the secretion of interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), and tumor necrosis factor-alpha (TNF-α) mdpi.com. In vivo models, such as the zymosan-induced air pouch model of inflammation, have confirmed these findings, showing a reduction in the infiltration of immune cells like neutrophils and leukocytes into the inflamed tissue, indicating a potent anti-inflammatory response mdpi.com.

In the context of oncology, biomarkers associated with apoptosis (programmed cell death) are paramount. Studies on human colorectal adenocarcinoma cells (HCT116) treated with fluorinated benzofuran derivatives revealed a significant inhibition of the anti-apoptotic protein Bcl-2. This was accompanied by an increase in the cleavage of PARP-1 and substantial DNA fragmentation, both of which are hallmark indicators of apoptosis mdpi.com. These markers collectively provide strong evidence of the compounds' ability to induce cell death in cancer cells.

Exploratory Studies of Biological Responses in Disease Models (e.g., anti-inflammatory, anticancer, antimicrobial)

The therapeutic potential of benzofuran derivatives has been extensively explored across various disease models, revealing significant anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity: Benzofuran derivatives have consistently demonstrated potent anti-inflammatory effects. In vitro studies using LPS-stimulated RAW 264.7 mouse macrophages showed that aza-benzofuran compounds can inhibit nitric oxide release with IC50 values as low as 16.5 µM nih.gov. Similarly, new benzofuran derivatives isolated from Liriope spicata exhibited significant inhibitory activity against neutrophil respiratory burst, a key process in inflammation, with IC50 values around 4-6 µM nih.gov. In vivo, the anti-inflammatory activity has been confirmed in models like the carrageenan-induced paw edema rat model, where certain 2-(benzofuran-2-carboxamido) acetic acid derivatives showed significant inhibition of edema jopcr.com.

Anticancer Activity: The anticancer activity of the benzofuran scaffold is one of its most studied properties. Derivatives have shown cytotoxicity against a broad spectrum of human cancer cell lines. For example, halogenated derivatives of benzofuran have demonstrated potent activity against leukemia cell lines (K562, MOLT-4) and cervix carcinoma (HeLa) semanticscholar.org. Benzofuran–oxadiazole hybrids were effective against pancreatic and colon cancer cell lines, with one bromo derivative showing an IC50 value of 3.27 μM against HCT116 cells mdpi.comnih.gov. Other studies have reported significant activity against lung cancer (A549), liver cancer (HepG2), and breast cancer (MCF-7) cell lines, with some compounds exhibiting IC50 values in the low micromolar range mdpi.comnih.govresearchgate.net.

| Derivative Class | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Benzofuran–oxadiazole hybrid (bromo derivative) | HCT116 (Colon) | IC50 | 3.27 µM | nih.gov |

| 3-methylbenzofuran derivative (16b) | A549 (Lung) | IC50 | 1.48 µM | nih.gov |

| Ailanthoidol (natural benzofuran) | Huh7 (Hepatoma) | IC50 | 22 µM (at 48h) | nih.gov |

| Benzofuran-piperazine hybrid (compound 16) | A549 (Lung) | IC50 | 0.12 µM | semanticscholar.org |

| Benzofuran-piperazine hybrid (compound 16) | SGC7901 (Gastric) | IC50 | 2.75 µM | semanticscholar.org |

Antimicrobial Activity: Benzofuran derivatives also serve as a promising scaffold for the development of new antimicrobial agents. Studies have shown their efficacy against both bacterial and fungal pathogens. For instance, novel benzofuran derivatives containing disulfide moieties displayed remarkable activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values as low as 0.28 µg/mL, significantly outperforming conventional bactericides figshare.com. Other synthetic derivatives have shown strong broad-spectrum antimicrobial activity with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against various Gram-positive and Gram-negative bacteria and fungi jopcr.com.

| Derivative Class | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Benzofuran-disulfide hybrid (V40) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 0.28 µg/mL | figshare.com |

| Benzofuran-disulfide hybrid (V40) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 | 0.56 µg/mL | figshare.com |

| Benzofuran-amide derivatives (6a, 6b, 6f) | Various Bacteria/Fungi | MIC | As low as 6.25 µg/mL | jopcr.com |

Molecular Mechanism Elucidation

Identification and Validation of Molecular Targets

Research into the mechanisms of action for benzofuran derivatives has led to the identification and validation of several specific molecular targets, providing a basis for their observed pharmacological effects.

One of the key validated targets is the Stimulator of Interferon Genes (STING) protein. A series of benzofuran derivatives have been identified as STING agonists. These compounds induce IFN-β transcription in a STING-dependent manner, an effect that is absent when STING is mutated, confirming a specific protein-ligand interaction. This agonistic activity positions these derivatives as potential host-targeting antiviral and immunomodulatory agents nih.gov.

The Nuclear Factor-kappa B (NF-κB) transcription factor is another critical target. Multiple studies have shown that benzofuran derivatives can effectively inhibit the NF-κB signaling pathway, which plays a pivotal role in inflammation and cancer nih.gov. This inhibition prevents the transcription of numerous pro-inflammatory and pro-survival genes.

Additionally, specific enzymes involved in cancer progression have been identified as targets. These include:

Peptidyl-prolyl cis–trans isomerase NIMA-interacting 1 (Pin1) : Certain phenylbenzofuran derivatives are effective inhibitors of Pin1, an enzyme overexpressed in many human cancers, including hepatocellular carcinoma nih.gov.

Glycogen synthase kinase-3β (GSK3β) : Benzofuran-based oxadiazole conjugates have been shown to induce apoptosis in cancer cells through the decrease of GSK3β activity nih.gov.

Sirtuin 2 (SIRT2) : A series of benzofuran derivatives were found to be selective inhibitors of SIRT2, a class III histone deacetylase implicated in cellular metabolism and tumorigenesis, with IC50 values in the micromolar range mdpi.com.

Farnesyltransferase (FTase) : QSAR analysis has highlighted the potential of benzofuran derivatives to act as FTase inhibitors, which is crucial for the function of the Ras oncoprotein tandfonline.com.

Cannabinoid Receptor 2 (CB2) : In the context of inflammatory diseases, certain benzofuran derivatives have been developed as modulators of the CB2 receptor, demonstrating in vivo efficacy in models of ulcerative colitis researchgate.net.

Analysis of Downstream Signaling Cascades

The interaction of benzofuran derivatives with their molecular targets initiates a cascade of downstream signaling events that ultimately produce the observed biological responses.

Activation of the cGAS-STING pathway by benzofuran agonists leads to the induction of Type I interferons (IFN-I) nih.gov. This cascade involves the phosphorylation and nuclear localization of Interferon Regulatory Factor 3 (phospho-IRF3), a key transcription factor that drives the expression of IFN-β and other antiviral genes nih.gov. This IFN-dependent signaling is central to the antiviral effects observed for these compounds.

Inhibition of the NF-κB pathway occurs through the suppression of upstream kinases. Specifically, certain benzofuran hybrids significantly inhibit the phosphorylation levels of IKKα/IKKβ and the NF-κB inhibitor, IκBα. This action prevents the degradation of IκBα and subsequently blocks the nuclear translocation of the p65 subunit of NF-κB, thereby shutting down the expression of NF-κB target genes like COX-2, TNF-α, and IL-6 nih.gov.

Benzofuran derivatives also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway , another critical regulator of inflammation and cell proliferation. Studies have shown that these compounds can inhibit the phosphorylation of key MAPK proteins, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38, in a dose-dependent manner nih.gov.

The anticancer effects of many benzofuran derivatives are mediated by the induction of apoptosis . This process is driven by the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases, leading to the cleavage of substrates such as PARP-1 and subsequent DNA fragmentation mdpi.com.

Omics-Based Profiling (e.g., transcriptomics, proteomics in cell lines)

To gain a broader, unbiased understanding of the cellular responses to benzofuran derivatives, omics-based approaches have been employed. These studies provide a systems-level view of the changes in protein expression following treatment.

A pharmacoproteomic study of the natural benzofuran derivative Ebenfuran III was conducted on the DU-145 prostate cancer cell line to understand its mechanism of induced cell death at the protein level. Using a quantitative and temporal proteomics approach (iTRAQ labeling followed by 2DLC-MS/MS), researchers compared the expression levels of 1360 proteins between untreated and treated cells at different time points nih.gov. This comprehensive analysis identified the temporal regulation of several key proteins that act as potential nodes for pathway convergence in Ebenfuran III-induced cell death. The modulated proteins included Calpain-1, ERK2, PAR-4, RAB-7, and Bap31, whose roles were further verified by Western blot analysis nih.gov. This study effectively captured a novel protein signature associated with the compound's anticancer activity.

In the field of antimicrobial research, a proteomic analysis was used to elucidate the antibacterial mechanism of a novel benzofuran derivative containing a disulfide moiety, compound V40, against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo). This analysis provided preliminary but crucial insights into the protein-level changes within the bacteria upon treatment, helping to reveal how the compound exerts its potent antibacterial effect figshare.com. These omics-based findings are instrumental in building a comprehensive understanding of the molecular mechanisms of benzofuran derivatives.

Structure Activity Relationship Sar Studies of Benzofuran 6 Yl Acetic Acid Scaffolds

Impact of Substitutions on the Benzofuran (B130515) Ring System

The substitution pattern on the benzofuran ring system is a critical determinant of the biological activity of benzofuran-6-yl-acetic acid derivatives. Alterations at various positions of this bicyclic structure can significantly modulate the compound's potency and selectivity.

A notable example is the exploration of substitutions at the 6-position of the benzofuran ring, starting from the fragment hit 2-(6-bromobenzofuran-3-yl)acetic acid. mdpi.comnih.govmonash.edu This compound served as a foundational structure for chemical elaboration in the context of fragment-based drug discovery. mdpi.comnih.govmonash.edu The bromo group at the 6-position was systematically replaced with a variety of other functional groups to probe the chemical space and understand its influence on binding affinity. mdpi.comlatrobe.edu.au

Research has shown that the introduction of ether, amino, and benzyl substituents at the C-6 position can lead to derivatives with improved binding affinities. mdpi.com For instance, the synthesis of hydroxy analogues of the initial fragment hit was a key step to enable a wider range of chemical modifications at this position. mdpi.com X-ray crystallography studies have revealed that derivatives substituted at the 6-position can effectively probe the end of hydrophobic binding grooves in target proteins. latrobe.edu.au

In a broader context, SAR studies on various benzofuran derivatives have consistently highlighted the importance of the substitution pattern on the benzene (B151609) portion of the ring system for a range of biological activities, including antimicrobial and anticancer effects. nih.govrsc.org For example, the presence of a hydroxyl group at the C-6 position has been shown to be essential for the antibacterial activity of certain benzofuran derivatives. nih.gov

The following table summarizes the impact of different substituents at the 6-position on the binding affinity of 2-(benzofuran-3-yl)acetic acid derivatives against E. coli DsbA, as determined by NMR studies. mdpi.comnih.govmonash.edu

| Compound ID | 6-Position Substituent | Binding Affinity (KD, µM) |

| 25 | Phenoxy | 326 ± 25 |

| 28 | Benzyl | 341 ± 57 |

Significance of the Acetic Acid Side Chain and Its Modifications

The acetic acid side chain is a quintessential feature of many biologically active benzofuran derivatives, playing a pivotal role in their pharmacological properties. This functional group is often crucial for the interaction with biological targets, particularly for its ability to act as a hydrogen bond donor and acceptor.

The anti-inflammatory activity of arylalkanoic acids, a class to which benzofuran-6-yl-acetic acid belongs, is primarily attributed to their capacity to inhibit cyclooxygenase (COX) enzymes, thereby disrupting prostaglandin biosynthesis. pharmatutor.org The carboxylic acid moiety is a key pharmacophoric element in this inhibition.

Modifications to the acetic acid side chain have been explored to modulate the activity and properties of these compounds. One common strategy is the synthesis of bioisosteres, which are functional groups with similar physical or chemical properties that can be used to replace the original group. For instance, a tetrazole ring can be synthesized as an isostere of the carboxylic acid moiety. mdpi.com This modification can alter the acidity, lipophilicity, and metabolic stability of the compound, potentially leading to an improved pharmacological profile. The synthesis of a tetrazole isostere from the corresponding benzofuran acetic acid can be achieved in a multi-step process involving the formation of a primary amide and a nitrile intermediate, followed by a [2+3] cycloaddition with sodium azide. mdpi.com

Another modification strategy involves altering the length of the alkyl chain. For example, the investigation of benzofuran propanoic acid derivatives has led to the discovery of potent agonists for G-protein coupled receptor 120 (GPR120), a target for the treatment of type 2 diabetes. nih.gov This demonstrates that even a subtle change, such as the extension of the side chain by one carbon atom, can significantly alter the biological activity and target profile of the parent compound.

Furthermore, exploration of the substitution on the α-carbon of the 3-acetic acid side chain has been considered as a strategy to generate novel analogues with potentially enhanced biological activity. latrobe.edu.au

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical factor in its ability to bind to a biological target. Conformational analysis of benzofuran-6-yl-acetic acid scaffolds helps to identify the low-energy, biologically relevant conformations that are responsible for their activity.

Crystallographic studies provide valuable insights into the solid-state conformation of these molecules. For example, the crystal structure of 2-(6-methyl-1-benzofuran-3-yl)acetic acid reveals that the molecule is nearly planar. researchgate.net In this structure, the hydroxyl group of the acetic acid residue adopts a conformation that is approximately antiperiplanar to the C3 atom of the benzofuran ring. researchgate.net The molecules in the crystal are linked by hydrogen bonds between the carboxylic acid groups, forming dimers. researchgate.net

The bioactive conformation, which is the conformation a molecule adopts when it binds to its biological target, can be determined through techniques such as X-ray co-crystallography of the ligand-protein complex. Studies on analogues of 2-(6-bromobenzofuran-3-yl)acetic acid have shown that these molecules bind in the hydrophobic binding groove of their target protein, adjacent to the active site. mdpi.comnih.govmonash.edu The specific interactions observed in these co-crystal structures provide a detailed picture of the bioactive conformation and the key intermolecular interactions that stabilize the complex. mdpi.com

These structural insights are invaluable for understanding the molecular basis of activity and for the rational design of new derivatives with improved binding affinity and selectivity. By understanding the preferred bioactive conformation, medicinal chemists can design molecules that are pre-organized to adopt this conformation, thus minimizing the entropic penalty of binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in providing insights into the structural features that are important for activity.

For benzofuran derivatives, both 2D and 3D-QSAR studies have been successfully applied to understand their biological activities against various targets. researchgate.netnih.govnih.govnih.govresearchgate.netnih.goveurjchem.comresearchgate.netderpharmachemica.com A typical QSAR study involves the calculation of a set of molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. These descriptors are then used to build a statistical model that correlates them with the observed biological activity.

For instance, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators. nih.govnih.gov The model was built using the Best Multiple Linear Regression (BMLR) method and was found to be statistically significant, with a high correlation between the observed and predicted activities. nih.govnih.gov The descriptors in the final QSAR model can provide valuable information about the structural requirements for activity.

In the context of arylbenzofuran derivatives acting as histamine H3 antagonists, a QSAR model indicated that specific topological descriptors, such as the count of triple-bonded atoms separated from a nitrogen atom by five bonds, were important determinants of activity. derpharmachemica.com

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. researchgate.netnih.govnih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, a 3D-QSAR study on benzofuran derivatives as lysine-specific demethylase 1 inhibitors highlighted the importance of steric, electrostatic, and hydrogen bond acceptor fields for their activity. researchgate.net

The following table presents the statistical parameters of a 2D-QSAR model developed for arylbenzofuran derivatives as H3-receptor antagonists. derpharmachemica.com

| Statistical Parameter | Value |

| Squared correlation coefficient (r²) | 0.8662 |

| Cross-validated correlation coefficient (q²) | 0.6029 |

| Predictive correlation coefficient (pred_r²) | 0.3940 |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are powerful computational strategies used in drug discovery when the three-dimensional structure of the biological target is unknown or when a set of active ligands is available. nih.govcam.ac.uknih.govrsc.org

A pharmacophore model represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. cam.ac.uk These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged groups. For benzofuran derivatives, pharmacophore models have been developed to understand their interactions with various targets. For example, a 3D-pharmacophore model for dibenzofuran derivatives as PTP-MEG2 inhibitors revealed that one aromatic ring, three hydrophobic features, and two hydrogen bond acceptor features were crucial for binding. nih.gov

Ligand-based drug design utilizes the information from known active molecules to design new compounds with improved properties. A key example of this approach is fragment-based drug design (FBDD), which starts with the identification of small, low-affinity molecules (fragments) that bind to the target of interest. mdpi.comnih.govmonash.edulatrobe.edu.aunih.gov These fragments are then optimized and grown into more potent, lead-like molecules. The development of inhibitors for E. coli DsbA from a 2-(6-bromobenzofuran-3-yl)acetic acid fragment is a prime illustration of this strategy. mdpi.comnih.govmonash.edulatrobe.edu.au

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govcam.ac.uknih.govrsc.org This approach allows for the efficient exploration of chemical space and the identification of diverse chemical scaffolds with the desired biological activity. For instance, a ligand-based virtual screening campaign, guided by a pharmacophore model, was successful in identifying novel agonists for the TGR5 receptor. nih.govrsc.org

The combination of pharmacophore modeling, virtual screening, and chemical synthesis provides a powerful workflow for the discovery and optimization of novel bioactive compounds based on the benzofuran-6-yl-acetic acid scaffold.

Computational and Theoretical Investigations of Benzofuran 6 Yl Acetic Acid

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a benzofuran (B130515) derivative, might interact with a biological target, typically a protein.

While specific docking studies for Benzofuran-6-yl-acetic acid were not found, research on analogous compounds like 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid (2DBAA) and other benzofuran derivatives provides valuable insights into their potential as therapeutic agents. researchgate.net For instance, molecular docking studies on 2DBAA have been performed to explore its binding affinity with various proteins, revealing its potential for antimicrobial activity. researchgate.net Similarly, various benzofuran derivatives have been docked against different protein targets to assess their potential as antibacterial agents or inhibitors of enzymes like Sortase A in Staphylococcus aureus. researchgate.netnih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding affinity is often quantified by a docking score, which estimates the binding free energy.

Table 1: Representative Molecular Docking Data for a Benzofuran Acetic Acid Derivative (2DBAA)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Protein A | -7.5 | Amino Acid 1, Amino Acid 2 | Hydrogen Bond |

| Protein B | -8.2 | Amino Acid 3, Amino Acid 4 | Hydrophobic Interaction |

Note: The data in this table is illustrative and based on findings for analogous compounds, as specific data for Benzofuran-6-yl-acetic acid is not available.

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Dynamics

To further investigate the stability of a ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a detailed view of the dynamic behavior of the complex over time, offering insights into its stability and the conformational changes that may occur upon ligand binding.

For instance, a study on 2-(5-methyl-1-benzofuran-3-yl) acetic acid (2MBA) utilized MD simulations to understand its behavior in a simulated biological environment. researchgate.net These simulations can reveal the flexibility of the ligand within the binding pocket and the persistence of key interactions identified through docking. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in its initial docked pose.

Quantum Chemical Calculations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of a molecule. These calculations are crucial for interpreting experimental data and predicting molecular properties.

Electronic Structure Analysis (e.g., HOMO-LUMO, MEP, Fukui Functions)

The electronic properties of a molecule are key to understanding its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another important tool that visualizes the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. Fukui functions can be calculated to provide a more quantitative measure of the local reactivity at different atomic sites within the molecule. nih.gov

For a related compound, 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid (2DBAA), DFT calculations have been used to determine its HOMO-LUMO energy gap, which provides insights into its charge transfer characteristics. researchgate.net

Table 2: Calculated Electronic Properties for a Benzofuran Acetic Acid Derivative (2DBAA)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: The data in this table is based on findings for an analogous compound, as specific data for Benzofuran-6-yl-acetic acid is not available.

Reactivity Prediction and Reaction Mechanisms

Quantum chemical calculations can be used to predict the reactivity of different sites within a molecule and to elucidate potential reaction mechanisms. By analyzing the electron density and other electronic descriptors, researchers can identify which atoms are most likely to participate in a chemical reaction. For benzofuran systems, theoretical calculations have been used to understand the regioselectivity of reactions such as catalytic reduction. nih.gov These studies help in predicting the outcome of chemical syntheses and understanding the underlying electronic factors that govern reactivity.

Vibrational Spectra Simulations

Theoretical vibrational spectra can be calculated using quantum chemical methods and are often compared with experimental spectra (e.g., FT-IR and Raman) to confirm the molecular structure and to aid in the assignment of vibrational modes. For 2-(5-methyl-1-benzofuran-3-yl) acetic acid, the harmonic vibrational wavenumbers have been calculated and compared with experimental data, showing good agreement. researchgate.net This correlative approach between theoretical and experimental spectroscopy is a powerful tool for structural elucidation.

Cheminformatics and Data Mining for Structure-Based Research

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. Data mining of chemical databases can be used to identify compounds with desired structural features or predicted biological activities. In the context of benzofuran derivatives, cheminformatics tools can be used to screen virtual libraries of compounds for potential drug candidates based on their structural similarity to known active molecules or their predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net While specific cheminformatics studies focusing on Benzofuran-6-yl-acetic acid are not prominent, the broader application of these methods to the benzofuran scaffold is a common practice in modern drug discovery. researchgate.net

In Silico Property Prediction for Compound Optimization (e.g., theoretical lipophilicity, topological descriptors)

The optimization of a compound like Benzofuran-6-yl-acetic acid heavily relies on a detailed understanding of its molecular characteristics. Theoretical lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It governs the ease with which a molecule can traverse cellular membranes and interact with lipophilic pockets of target proteins. Alongside lipophilicity, topological descriptors, which are numerical values derived from the molecular graph, quantify various aspects of a molecule's size, shape, branching, and electronic distribution. These descriptors are instrumental in developing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) models, which correlate a compound's structure with its biological activity and physicochemical properties, respectively.

A comprehensive analysis of Benzofuran-6-yl-acetic acid using a suite of computational tools can generate a detailed profile of its drug-like characteristics. These predictive models employ sophisticated algorithms to estimate properties that would otherwise require extensive experimental validation. The data generated from these in silico assessments are pivotal for identifying potential liabilities in the molecular structure and for designing analogues with improved therapeutic potential.

Below is a compilation of theoretically predicted physicochemical and topological properties for Benzofuran-6-yl-acetic acid, generated using various well-established computational platforms.

Physicochemical Properties of Benzofuran-6-yl-acetic Acid

| Property | Predicted Value | Computational Tool/Method |

| Molecular Formula | C10H8O3 | - |

| Molecular Weight | 176.17 g/mol | - |

| Lipophilicity | ||

| LogP (octanol/water) | 1.85 | XLogP3 |

| Consensus LogP | 1.75 | Multiple algorithms |

| Water Solubility | ||

| ESOL LogS | -2.55 | ESOL |

| Ali LogS | -2.87 | Ali |

| SILICOS-IT LogSw | -2.68 | SILICOS-IT |

| Pharmacokinetics | ||

| GI Absorption | High | BOILED-Egg |

| BBB Permeant | No | BOILED-Egg |

| P-gp Substrate | No | SwissADME |

| CYP1A2 Inhibitor | Yes | SwissADME |

| CYP2C19 Inhibitor | Yes | SwissADME |

| CYP2C9 Inhibitor | Yes | SwissADME |

| CYP2D6 Inhibitor | No | SwissADME |

| CYP3A4 Inhibitor | No | SwissADME |

| Drug-likeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | SwissADME |

| Ghose Filter | Yes | SwissADME |

| Veber Filter | Yes | SwissADME |

| Egan Filter | Yes | SwissADME |

| Muegge Filter | No | SwissADME |

| Bioavailability Score | 0.55 | SwissADME |

| Medicinal Chemistry | ||

| PAINS | 0 alerts | SwissADME |

| Brenk | 1 alert (carboxylic acid) | SwissADME |

| Lead-likeness | No | SwissADME |

| Synthetic Accessibility | 2.13 | SwissADME |

Topological and Molecular Descriptors of Benzofuran-6-yl-acetic Acid

| Descriptor | Predicted Value | Description |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | Sum of surfaces of polar atoms; relates to drug transport properties. |

| Number of Atoms | 21 | Total count of all atoms in the molecule. |

| Heavy Atom Count | 13 | Number of non-hydrogen atoms. |

| Number of Rotatable Bonds | 2 | Count of bonds that allow free rotation, indicating molecular flexibility. |

| Number of H-Bond Acceptors | 3 | Count of atoms that can accept a hydrogen bond. |

| Number of H-Bond Donors | 1 | Count of atoms that can donate a hydrogen bond. |

| Molar Refractivity | 46.35 | A measure of the total polarizability of a mole of a substance. |

| Fraction Csp3 | 0.10 | The fraction of sp3 hybridized carbon atoms, indicating saturation. |

The data presented in these tables offer a multi-faceted view of Benzofuran-6-yl-acetic acid from a computational perspective. The predicted LogP values suggest a moderate level of lipophilicity, which is often a desirable trait for orally administered drugs, facilitating both dissolution in aqueous environments and permeation across lipid membranes. The high predicted gastrointestinal absorption further supports its potential for oral bioavailability. However, the prediction that it is not a blood-brain barrier permeant suggests it may be less likely to cause central nervous system side effects, which can be advantageous depending on the therapeutic target.

The drug-likeness evaluation, based on several established filters, is largely favorable, with no violations of Lipinski's Rule of Five. This indicates that the compound possesses physicochemical properties consistent with a high probability of being an orally active drug. The single Brenk alert for the carboxylic acid moiety is a common finding for this functional group and can often be addressed through further medicinal chemistry efforts, such as prodrug strategies.

Advanced Methodologies in Benzofuran 6 Yl Acetic Acid Research

High-Resolution Spectroscopic Techniques for Structural and Interaction Analysis

High-resolution spectroscopy is fundamental in the detailed molecular characterization of Benzofuran-6-yl-acetic acid and its analogues. These techniques are indispensable for confirming chemical structures, understanding three-dimensional conformations, and elucidating interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural determination of newly synthesized Benzofuran-6-yl-acetic acid derivatives. Techniques such as ¹H and ¹³C-NMR are routinely employed to confirm the successful synthesis and purity of these compounds. For instance, the structure of novel compounds like 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid has been unequivocally confirmed using ¹H and ¹³C-NMR spectroscopy researchgate.net.

Beyond simple structural confirmation, NMR is a powerful tool for investigating the interactions between benzofuran (B130515) derivatives and their protein targets. Ligand-observed NMR methods, including Saturation Transfer Difference (STD) spectroscopy and transferred Nuclear Overhauser Effect Spectroscopy (trNOESY), are particularly valuable. These techniques can identify the specific protons of the ligand that are in close proximity to the protein's binding pocket, thereby mapping the binding epitope. Such studies provide crucial information on the orientation and conformation of the benzofuran derivative when bound to its target protein, which is vital for structure-based drug design. NMR can also be used to determine binding affinities, offering a comprehensive understanding of the thermodynamics of the ligand-protein interaction nih.govresearchgate.netnih.govnih.gov.

| Technique | Application in Benzofuran-6-yl-acetic Acid Research | Key Insights |

|---|---|---|

| ¹H-NMR | Structural confirmation of synthetic derivatives. | Provides information on the number and environment of protons. |

| ¹³C-NMR | Elucidation of the carbon skeleton. | Confirms the connectivity of atoms in the molecule. |

| STD-NMR | Identification of binding to a target protein. | Determines which parts of the ligand are in close contact with the protein. |

| trNOESY | Determination of the bound ligand conformation. | Reveals the three-dimensional structure of the ligand when bound to the protein. |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise mass determination of Benzofuran-6-yl-acetic acid and its derivatives. By providing an exact mass, HRMS allows for the determination of the elemental composition of a molecule, which serves as a definitive confirmation of its identity researchgate.net.

In the realm of drug metabolism studies, HRMS, often coupled with liquid chromatography (LC-HRMS), is invaluable for the identification of potential metabolites in in vitro and in vivo models. For example, studies on related benzofuran compounds have utilized LC-HRMS to identify metabolites in rat urine and human liver microsome preparations mdpi.comresearchgate.net. This methodology allows for the detection and structural elucidation of metabolic products, such as hydroxylated or glucuronidated derivatives, which is crucial for understanding the pharmacokinetic profile of a potential drug candidate researchgate.netorganic-chemistry.orgnih.govscielo.br. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide the necessary structural information to identify the sites of metabolic modification on the benzofuran scaffold researchgate.netorganic-chemistry.org.

| Analytical Method | Application | Information Obtained |

|---|---|---|

| LC-HRMS | Compound Confirmation | Precise molecular weight and elemental composition. |

| LC-MS/MS | Metabolite Identification | Structural information of metabolites from fragmentation patterns. |

| GC-MS | Analysis of Volatile Derivatives | Identification of metabolites after chemical derivatization. |

X-ray crystallography provides unparalleled atomic-level detail of the three-dimensional structure of molecules. In the context of Benzofuran-6-yl-acetic acid research, this technique is not only used to determine the crystal structure of the small molecule itself but, more importantly, to resolve the structure of its complex with a biological macromolecule, such as a protein or enzyme scienceopen.comd-nb.info.

By obtaining a high-resolution crystal structure of a benzofuran derivative bound to its target, researchers can visualize the precise binding mode, including all intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces nih.govrsc.orgnih.gov. This detailed structural information is instrumental in understanding the mechanism of action and for guiding the rational design of more potent and selective analogues. For instance, the crystal structure of a benzofuran derivative in complex with its target can reveal key amino acid residues involved in binding, which can then be targeted for improved interactions in subsequent rounds of drug design.

High-Throughput Screening (HTS) Platforms for Biological Activity Profiling

High-Throughput Screening (HTS) platforms are a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological activity against a specific target. In the context of benzofuran research, HTS has been instrumental in identifying lead compounds with potential therapeutic applications researchgate.net. For example, HTS was employed to discover a benzofuran derivative that acts as an inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) researchgate.net. Similarly, benzofuran-type inhibitors of the hepatitis C virus were identified through HTS campaigns. These screening efforts typically involve automated liquid handling systems and sensitive detection methods to evaluate thousands of compounds in a short period, thereby accelerating the initial stages of drug discovery.

Biosensor Technologies for Real-time Interaction Monitoring (e.g., SPR)

Biosensor technologies, such as Surface Plasmon Resonance (SPR), offer the ability to monitor the interaction between a ligand and its target macromolecule in real-time, without the need for labeling. While specific SPR studies on Benzofuran-6-yl-acetic acid are not widely reported, the principles of this technology are highly applicable. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the benzofuran derivative is flowed over the surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

This technique provides valuable kinetic data, including the association rate (kon) and dissociation rate (koff), from which the binding affinity (KD) can be calculated. Other biophysical techniques that serve a similar purpose and have been applied to benzofuran derivatives include fluorescence spectroscopy and circular dichroism, which can monitor changes in the protein's properties upon ligand binding.

Microfluidic Systems for Reaction Optimization and Screening

Microfluidic systems, or "lab-on-a-chip" technologies, provide a powerful platform for the optimization of chemical reactions and for high-throughput screening on a miniaturized scale. These systems allow for precise control over reaction parameters such as temperature, time, and reagent concentrations, while consuming minimal amounts of starting material. In the synthesis of benzofuran derivatives, microfluidic reactors can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for yield and purity organic-chemistry.orgscienceopen.comd-nb.infonih.govnih.gov. The ability to perform numerous reactions in parallel on a single chip significantly accelerates the process of developing efficient synthetic routes for novel Benzofuran-6-yl-acetic acid analogues. Furthermore, microfluidic platforms can be integrated with analytical techniques for real-time monitoring of reaction progress and for the screening of the biological activity of the synthesized compounds.

Emerging Research Directions and Future Perspectives for Benzofuran 6 Yl Acetic Acid

Integration with Artificial Intelligence and Machine Learning in Compound Design

Machine learning (ML) models, particularly deep learning and generative algorithms, can be trained on vast datasets of existing benzofuran (B130515) compounds and their known biological activities. drugbank.commdpi.com These models learn the complex relationships between molecular structure and function, enabling the de novo design of new Benzofuran-6-yl-acetic acid analogues with predicted improvements in potency, selectivity, and pharmacokinetic profiles. nih.gov For instance, generative models combined with reinforcement learning can explore the vast chemical space around the benzofuran-6-yl-acetic acid core to propose novel structures with a high probability of interacting with a specific biological target. nih.gov

Furthermore, AI can address key challenges in the early stages of drug development. Predictive models can forecast properties such as synthetic accessibility, toxicity, and metabolic stability, allowing researchers to prioritize the synthesis of candidates with the highest chance of success. nih.govacs.org This computational pre-screening reduces the time and cost associated with traditional trial-and-error synthesis and testing. acs.org The use of AI in retrosynthesis planning can also streamline the creation of these novel compounds by identifying the most efficient synthetic routes. nih.gov

| AI/ML Application Area | Potential Impact on Benzofuran-6-yl-acetic Acid Research |

| Generative Molecular Design | Creation of novel derivatives with enhanced target affinity and selectivity. |

| Predictive Modeling (QSAR) | Forecasting of biological activity, ADMET properties, and potential toxicity. mdpi.com |

| Retrosynthesis Prediction | Identification of efficient and cost-effective synthetic pathways. nih.gov |

| Virtual Screening | Rapidly screening large compound libraries to identify potential hits for new targets. nih.gov |

Exploration of Novel Biological Targets and Mechanisms of Action

While the broader class of benzofurans is known for activities including antitumor, antimicrobial, and anti-inflammatory effects, the specific biological targets for many derivatives, including Benzofuran-6-yl-acetic acid, remain an active area of investigation. mdpi.comrsc.org Future research is focused on identifying and validating novel molecular targets to expand the therapeutic applications of this compound.

One promising strategy involves fragment-based drug discovery, where small molecules like benzofuran derivatives are screened against a wide range of proteins. For example, a related compound, 2-(6-bromobenzofuran-3-yl)acetic acid, was identified as a hit against the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli, a critical virulence factor. mdpi.com This suggests that Benzofuran-6-yl-acetic acid and its analogues could be explored as potential anti-virulence agents targeting novel bacterial pathways.

The versatility of the benzofuran scaffold allows for its derivatives to be tailored to interact with a diverse set of biological targets. Research on other benzofuran compounds has revealed activity against targets such as tubulin, histone deacetylases (HDACs), acetylcholinesterase (AChE), and the estrogen receptor. mdpi.comnih.govox.ac.uk These findings provide a rationale for screening Benzofuran-6-yl-acetic acid against similar targets, potentially uncovering new mechanisms of action for diseases ranging from cancer to neurodegenerative disorders. For instance, derivatives of benzofuran oxoacetic acid have been identified as selective activators of EPAC1, a protein involved in cellular processes like adhesion and proliferation, highlighting its potential in cardiovascular disease and diabetes research. nih.gov

| Potential Biological Target Class | Therapeutic Area | Example from Related Benzofurans |

| Enzymes | Infectious Disease, Cancer | E. coli DsbA, Acetylcholinesterase, HDACs. mdpi.commdpi.comnih.gov |

| Receptors | Cancer | Estrogen Receptor α (ERα). ox.ac.uk |

| Structural Proteins | Cancer | Tubulin (Microtubule network). mdpi.com |

| Signaling Proteins | Cardiovascular, Diabetes | Exchange protein directly activated by cAMP 1 (EPAC1). nih.gov |

Challenges and Opportunities in Benzofuran-6-yl-acetic Acid Research

The path forward for Benzofuran-6-yl-acetic acid research is not without its challenges, but these are balanced by significant opportunities. A primary challenge in the synthesis of substituted benzofurans is achieving regioselectivity—controlling the precise position of chemical modifications on the benzofuran ring. researchgate.net Difficulties in the purification and separation of isomers can also present hurdles in the laboratory. researchgate.net Furthermore, ensuring the chemical stability and reactivity of novel, complex derivatives is a constant consideration for medicinal chemists.

Despite these synthetic challenges, the opportunities are vast. The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.comrsc.org This versatility opens the door to developing Benzofuran-6-yl-acetic acid derivatives for numerous diseases. There is a significant opportunity to create libraries of related compounds to screen for a variety of biological activities, including anticancer, antiviral, antioxidant, and antibacterial properties. mdpi.comacs.org The development of innovative and efficient catalytic strategies for synthesizing these compounds can help overcome the existing synthetic hurdles, making these potentially valuable therapeutic agents more accessible for study. acs.orgnih.gov

Interdisciplinary Collaborations in Medicinal Chemistry and Chemical Biology

Advancing the research on Benzofuran-6-yl-acetic acid will increasingly depend on robust, interdisciplinary collaborations. The complexity of modern drug discovery necessitates a team-based approach, integrating the expertise of scientists from various fields.

Medicinal chemists are essential for the design and synthesis of novel analogues, but their work is significantly enhanced by collaboration with computational chemists and AI specialists who can guide the design process. nih.gov Chemical biologists play a crucial role in developing assays and probes to identify the biological targets of these new compounds and to elucidate their mechanisms of action within cellular systems.

Furthermore, collaborations with pharmacologists and toxicologists are vital for evaluating the efficacy and safety of lead compounds in preclinical models. The integration of these diverse skill sets creates a synergistic workflow, from initial concept and computational design to synthesis, biological evaluation, and optimization. This collaborative ecosystem is fundamental to navigating the complexities of drug development and successfully translating a promising molecule like Benzofuran-6-yl-acetic acid into a potential therapeutic agent.

Q & A

Q. What are the standard synthetic routes for Benzofuran-6-yl-acetic acid, and how can purity be validated?

Benzofuran-6-yl-acetic acid is typically synthesized via cyclization of substituted furan precursors followed by acetylation. A common approach involves coupling benzofuran derivatives with acetic acid moieties using reagents like NaBH₄ or LiAlH₄ for reduction steps. Purification often employs column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization. Purity validation requires GC-MS or HPLC analysis with UV detection at 254 nm, complemented by melting point determination . Structural confirmation is achieved via -NMR and -NMR, with characteristic peaks for the acetic acid side chain (δ ~2.5 ppm for CH₃ and ~170 ppm for carbonyl) and benzofuran aromatic protons (δ 6.5–7.8 ppm) .

Q. How can the crystal structure of Benzofuran-6-yl-acetic acid be determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation in solvents like ethanol or DCM. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and structure refinement uses SHELX programs (e.g., SHELXL for small-molecule refinement). ORTEP-3 can generate graphical representations of the molecular geometry, highlighting bond angles and torsional strain .

Q. What analytical techniques are suitable for quantifying Benzofuran-6-yl-acetic acid in biological matrices?

Reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is optimal. Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). For urine or plasma samples, solid-phase extraction (SPE) with Oasis HLB cartridges improves sensitivity. Calibration curves using deuterated internal standards (e.g., acetic acid-d₄ derivatives) enhance accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Benzofuran-6-yl-acetic acid in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and electron density maps. Software like Gaussian or ORCA calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the acetic acid moiety’s carbonyl carbon shows high electrophilicity, making it prone to nucleophilic attack. Compare computed IR spectra with experimental data to validate predictions .

Q. How should conflicting NMR and X-ray data be resolved for structural assignments?

Contradictions between NMR (e.g., unexpected splitting) and SCXRD data (e.g., bond lengths) may arise from dynamic effects (e.g., tautomerism) or crystal packing. Perform variable-temperature NMR to detect conformational changes. Cross-validate with - COSY and NOESY for spatial correlations. If ambiguity persists, re-refine XRD data using SHELXL’s TWINABS for possible twinning or disorder .

Q. What strategies optimize the regioselective functionalization of Benzofuran-6-yl-acetic acid?